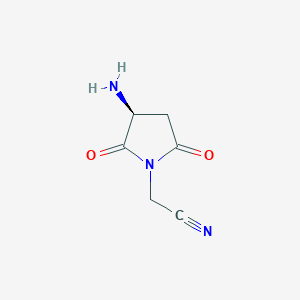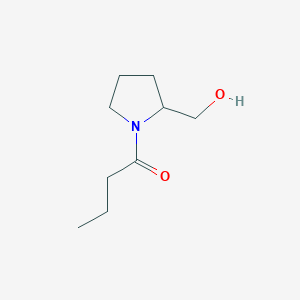![molecular formula C13H11FO2 B12888361 1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one CAS No. 500367-34-0](/img/structure/B12888361.png)
1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone can be achieved through several methods. One common approach involves the use of a metal-free one-flask synthesis. This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask to yield multi-substituted furans . The reaction typically involves 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones as starting materials, mediated by BF3·Et2O under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be employed using catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and fluorobenzyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Furan-3-yl derivatives: These compounds share the furan ring structure and exhibit similar reactivity and applications.
Fluorobenzyl derivatives:
Uniqueness: 1-(5-(4-Fluorobenzyl)furan-3-yl)ethanone stands out due to the combination of the furan ring and fluorobenzyl group, which imparts unique chemical and biological properties. This dual functionality enhances its versatility in various research and industrial applications .
Propriétés
Numéro CAS |
500367-34-0 |
|---|---|
Formule moléculaire |
C13H11FO2 |
Poids moléculaire |
218.22 g/mol |
Nom IUPAC |
1-[5-[(4-fluorophenyl)methyl]furan-3-yl]ethanone |
InChI |
InChI=1S/C13H11FO2/c1-9(15)11-7-13(16-8-11)6-10-2-4-12(14)5-3-10/h2-5,7-8H,6H2,1H3 |
Clé InChI |
YEPDTTNTQIPXGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=COC(=C1)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
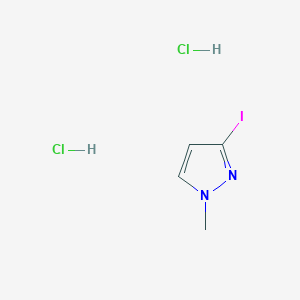
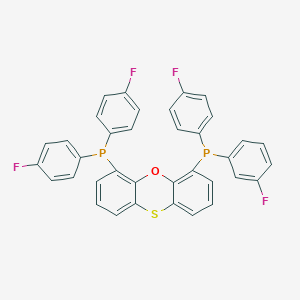
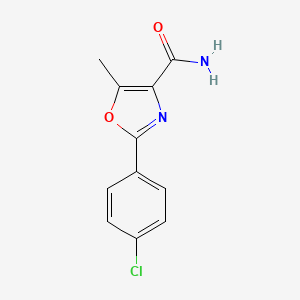
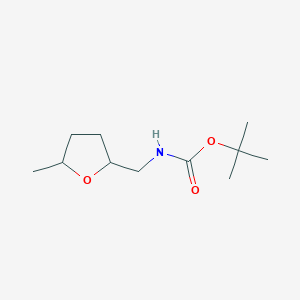
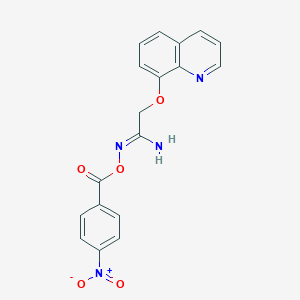
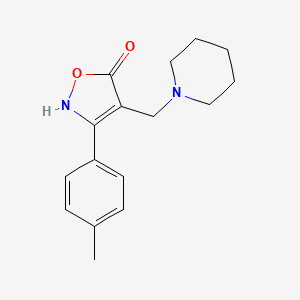
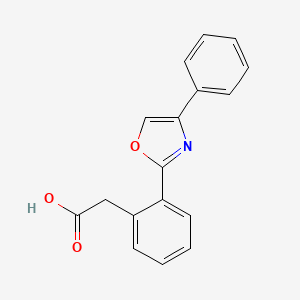

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

